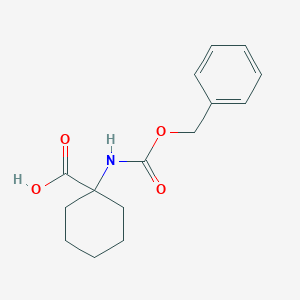

1-(Cbz-amino)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRXLKFQBCCVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463495 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-43-4 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Cbz-amino)cyclohexanecarboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cbz-amino)cyclohexanecarboxylic acid, a carboxybenzyl-protected derivative of 1-aminocyclohexanecarboxylic acid, is a valuable building block in synthetic and medicinal chemistry. Its rigid cyclohexyl backbone and protected amine functionality make it a crucial component in the design and synthesis of peptidomimetics and other pharmacologically active molecules. The incorporation of this non-natural amino acid can impart conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

| Property | 1-Aminocyclohexanecarboxylic Acid | This compound (Predicted/Inferred) |

| Molecular Formula | C₇H₁₃NO₂ | C₁₅H₁₉NO₄ |

| Molecular Weight | 143.18 g/mol | 277.32 g/mol |

| Appearance | White to off-white crystalline powder[1] | White to off-white solid |

| Melting Point | >300 °C[2][3] | Likely lower than the unprotected form due to the bulky protecting group and altered crystal packing. For comparison, the related Boc-protected analog has a melting point of 176-178 °C. |

| Solubility | Moderately soluble in polar solvents like water and ethanol[1]. Slightly soluble in methanol.[2] | Expected to have lower solubility in water and higher solubility in organic solvents such as ethyl acetate, dichloromethane, and methanol due to the lipophilic Cbz group. |

| pKa | pKₐ₁ (carboxyl): ~2.65, pKₐ₂ (amino): ~10.03[2] | The pKₐ of the carboxylic acid is expected to be in a similar range, though potentially slightly altered by the electronic effects of the Cbz group. The amino group is protected and will not exhibit a pKₐ in the typical range. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic protons (C₆H₅-CH₂-) : A multiplet around 7.3-7.4 ppm.

-

Benzyl protons (C₆H₅-CH₂-) : A singlet around 5.1 ppm.

-

Cyclohexyl protons : A series of broad multiplets in the range of 1.2-2.2 ppm.

-

Carboxylic acid proton (-COOH) : A broad singlet typically above 10 ppm, which is exchangeable with D₂O.

-

Amide proton (-NH-) : A singlet or broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR:

-

Carbonyl carbon (-COO-) : Expected in the range of 175-180 ppm.

-

Carbamate carbonyl (-O-C=O) : Expected around 156 ppm.

-

Aromatic carbons : Signals between 127-137 ppm.

-

Benzyl carbon (-CH₂-) : A signal around 67 ppm.

-

Quaternary carbon of cyclohexane (-C(NH)-) : Expected around 60 ppm.

-

Cyclohexyl carbons (-CH₂-) : A series of signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid) : A very broad band from 2500-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic) : Peaks around 3000 cm⁻¹.

-

C=O stretch (carboxylic acid) : A strong absorption around 1710 cm⁻¹.

-

C=O stretch (carbamate) : A strong absorption around 1690 cm⁻¹.

-

N-H bend (amide) : A band around 1530 cm⁻¹.

-

C-O stretch (carboxylic acid and carbamate) : Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 277. Common fragmentation patterns would involve the loss of the benzyl group (m/z = 91) and decarboxylation (-44 amu).

Experimental Protocols

A standard method for the synthesis of this compound involves the protection of the amino group of 1-aminocyclohexanecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.

Synthesis of this compound

Materials:

-

1-Aminocyclohexanecarboxylic acid

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask. Cool the mixture in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Drug Development

Cyclic amino acids like 1-aminocyclohexanecarboxylic acid and its protected derivatives are of significant interest in medicinal chemistry. Their incorporation into peptide-based drugs can lead to enhanced stability against enzymatic degradation and can lock the peptide into a specific, biologically active conformation.

While specific signaling pathways directly modulated by this compound are not documented, it serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of aminocyclohexanecarboxylic acid are used as building blocks for Janus kinase (JAK) inhibitors and other pharmacologically active compounds.[4] The Cbz-protected form is particularly useful in solid-phase peptide synthesis (SPPS) where the amine needs to be temporarily masked during peptide bond formation.

Visualizing Synthetic and Logical Relationships

The following diagrams illustrate the general synthetic pathway for the preparation of this compound and its role as a building block in peptide synthesis.

Caption: Synthetic workflow for this compound.

Caption: Role in solid-phase peptide synthesis.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique structural features allow for the creation of novel peptidomimetics and other bioactive molecules with improved pharmacological properties. While detailed public data on this specific compound is somewhat limited, this guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities and incorporation into a wider range of therapeutic agents is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Amino-1-cyclohexanecarboxylic acid CAS#: 2756-85-6 [m.chemicalbook.com]

- 3. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

A Technical Guide to 1-(Cbz-amino)cyclohexanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Cbz-amino)cyclohexanecarboxylic acid, a crucial N-protected amino acid derivative utilized in the synthesis of conformationally constrained peptides and other complex molecular architectures for drug development. Due to the isomeric nature of the substituted cyclohexane ring, this guide will primarily focus on the alpha-amino acid, 1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid , while also referencing other common isomers.

Chemical Identity and Properties

The nomenclature "this compound" can be ambiguous. While the most common interpretation refers to the 1,1-disubstituted alpha-amino acid, several other isomers exist with distinct CAS numbers.

-

1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid: A specific CAS number for this isomer is not consistently reported in major chemical databases. For synthetic purposes, the parent compound, 1-Aminocyclohexane-1-carboxylic acid (CAS: 2756-85-6) , is the relevant starting material.

-

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid: CAS Number 34771-04-5.[1][2][3][4][5]

-

cis-4-(((Benzyloxycarbonyl)amino)cyclohexanecarboxylic acid: CAS Number 67299-52-9.[6][][8][9]

-

(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid: CAS Number 267230-48-8.[10]

-

(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid: CAS Number 200948-88-5.[11][12][13]

This guide will focus on the synthesis and application of the 1,1-disubstituted isomer, a valuable building block for introducing structural rigidity into peptide backbones.

Physicochemical Data

Quantitative data for the parent compound, 1-Aminocyclohexane-1-carboxylic acid, is provided below. The addition of the benzyloxycarbonyl (Cbz) group will increase the molecular weight and lipophilicity, thereby decreasing its solubility in water and increasing its solubility in organic solvents like dichloromethane and ethyl acetate.

| Property | Value (for 1-Aminocyclohexane-1-carboxylic acid) | Reference |

| CAS Number | 2756-85-6 | [14] |

| Molecular Formula | C₇H₁₃NO₂ | [14] |

| Molecular Weight | 143.18 g/mol | [14] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | [9] |

| Solubility | Moderately soluble in polar solvents like water and ethanol. | |

| pKa | Data available in IUPAC Digitized pKa Dataset. | [14] |

Note: The properties of the Cbz-protected derivative will differ. For instance, the molecular formula of 1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid is C₁₅H₁₉NO₄ with a molecular weight of 277.32 g/mol .[]

Synthesis of 1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid

The standard method for protecting the amino group of 1-aminocyclohexane-1-carboxylic acid is through a Schotten-Baumann reaction with benzyl chloroformate. Below is a detailed experimental protocol adapted from analogous syntheses.

Experimental Protocol: N-Cbz Protection

Materials:

-

1-Aminocyclohexane-1-carboxylic acid (CAS: 2756-85-6)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Stir plate, glassware, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve 1-aminocyclohexane-1-carboxylic acid in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium carbonate or sodium hydroxide to make the solution alkaline (pH ~9-10).

-

Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C. The reaction is typically monitored by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer to pH 2 with cold 1M HCl. A white precipitate of the Cbz-protected amino acid should form.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane.

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily used for the synthesis of peptides and small molecules with constrained conformations. This structural rigidity can lead to enhanced biological activity, selectivity, and metabolic stability.

Peptide Synthesis

The incorporation of this non-natural amino acid into peptide sequences introduces a rigid cyclohexane scaffold, which can force the peptide backbone into specific secondary structures like β-turns.[15] This is a powerful strategy for designing peptidomimetics with improved pharmacological properties. The Cbz group serves as a standard protecting group for the amine, which can be removed under specific conditions during solid-phase or solution-phase peptide synthesis.

Development of DGAT1 Inhibitors

A notable application of cyclohexane carboxylic acid derivatives is in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride biosynthesis, making it an attractive target for the treatment of obesity and related metabolic disorders. Several potent DGAT1 inhibitors feature a cyclohexane carboxylic acid head group. For instance, 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid has been identified as a potent DGAT1 inhibitor scaffold.[16] this compound can serve as a versatile starting material for the synthesis of analogs of such inhibitors.

Signaling Pathway: DGAT1 in Triglyceride Synthesis

The diagram below illustrates the role of DGAT1 in triglyceride synthesis and its inhibition, a key therapeutic strategy where derivatives of this compound can be applied.

Conclusion

This compound and its isomers are indispensable tools for medicinal chemists and drug development professionals. The ability to introduce conformational constraints into peptides and small molecules allows for the fine-tuning of their pharmacological profiles. While the nomenclature requires careful specification of the desired isomer, the synthetic accessibility from the parent 1-aminocyclohexane-1-carboxylic acid makes it a readily available building block for innovative therapeutic design. Its application in areas such as metabolic diseases highlights its continued relevance in the pursuit of novel drug candidates.

References

- 1. CAS 34771-04-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | 34771-04-5 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 34771-04-5 | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. 67299-52-9|cis-4-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 10. 267230-48-8|(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 11. 200948-88-5|(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. Synthonix, Inc > 200948-88-5 | (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid [synthonix.com]

- 13. parchem.com [parchem.com]

- 14. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Z-1,4-Cis-Achc-OH - CAS:67299-52-9 - Sunway Pharm Ltd [3wpharm.com]

- 16. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Cbz-amino)cyclohexanecarboxylic acid structure

An In-depth Technical Guide to 1-(Cbz-amino)cyclohexanecarboxylic Acid

Introduction

1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid, commonly referred to as this compound, is a synthetic, non-proteinogenic α-amino acid derivative. It belongs to a class of conformationally constrained amino acids, which are of significant interest in medicinal chemistry and drug development. The rigid cyclohexane backbone restricts the conformational flexibility of the molecule, a property that can enhance the stability of peptide structures, such as β-helical motifs.[] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine, preventing unwanted side reactions during multi-step syntheses, particularly in peptide chemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Properties

The core structure of this compound consists of a cyclohexane ring with both a carboxylic acid group and a Cbz-protected amino group attached to the same carbon atom (C1). The Cbz group is stable under a range of conditions but can be selectively removed, most commonly via catalytic hydrogenation.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for the title compound is not widely published. The table below summarizes the properties of its precursor, 1-aminocyclohexanecarboxylic acid, and a positional Cbz-protected isomer, which provide a useful reference.

| Property | Value (1-aminocyclohexanecarboxylic acid) | Value (cis-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid) | Reference |

| CAS Number | 2756-85-6 | 67299-52-9 | [2][3] |

| Molecular Formula | C₇H₁₃NO₂ | C₁₅H₁₉NO₄ | [2][3] |

| Molecular Weight | 143.19 g/mol | 277.32 g/mol | [][3] |

| Appearance | White to off-white crystalline powder | - | [][4] |

| Melting Point | >300 °C | - | [][5] |

| Boiling Point | 272.3 °C at 760 mmHg (Predicted) | - | [] |

| Solubility | Moderately soluble in polar solvents like water and ethanol | - | [4] |

| Purity | ≥98% (Titration) | ≥97% | [][3] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved in a two-step process. First, the precursor amino acid, 1-aminocyclohexanecarboxylic acid, is synthesized. Subsequently, the amino group is protected using benzyl chloroformate (Cbz-Cl).

Caption: General synthetic workflow for this compound.

Mechanism of Cbz Protection

The protection of the primary amine involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a stable chloride leaving group. A base is required in the reaction to neutralize the hydrochloric acid generated, driving the reaction to completion.

Experimental Protocols

The following are representative protocols for the synthesis of the precursor and its subsequent Cbz-protection.

Protocol 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid

Several routes exist for the synthesis of 1-aminocyclohexanecarboxylic acid.[6] One common industrial method is a variation of the Strecker synthesis or the Bucherer-Bergs reaction starting from cyclohexanone. Another documented method involves the ammonolysis of 1-chlorocyclohexanecarboxylic acid.[4]

Example: Bucherer-Bergs Reaction

-

Reaction Setup: In a suitable reaction vessel, cyclohexanone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a solvent mixture, typically aqueous ethanol.

-

Heating: The mixture is heated under reflux for several hours. During this time, a hydantoin intermediate is formed.

-

Hydrolysis: The resulting hydantoin is not isolated but is hydrolyzed in the same pot by adding a strong base, such as sodium hydroxide (NaOH), and continuing to heat the mixture.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is cooled. The product is then precipitated by acidifying the solution with a mineral acid (e.g., HCl) to a pH near the isoelectric point of the amino acid.

-

Purification: The crude 1-aminocyclohexanecarboxylic acid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.

Protocol 2: Cbz-Protection of 1-Aminocyclohexanecarboxylic Acid

This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate.

-

Dissolution: 1-aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in an ice bath to maintain a temperature of 0-5 °C. The base deprotonates the carboxylic acid and helps to keep the amino group nucleophilic.

-

Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. It is often added concurrently with another portion of the base solution to maintain a basic pH (pH 8-10), which neutralizes the HCl formed during the reaction.

-

Reaction: The reaction mixture is stirred vigorously and allowed to warm to room temperature. The reaction is typically continued for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl and benzyl alcohol (a common impurity).

-

Acidification and Extraction: The aqueous layer is then cooled in an ice bath and carefully acidified to a low pH (pH ~2) with a cold, dilute acid (e.g., 1M HCl). This protonates the carboxylic acid, causing the Cbz-protected product to precipitate or to be extractable into an organic solvent.

-

Isolation and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. The conformational rigidity of the cyclohexane ring is a desirable feature in drug design, as it can lead to compounds with higher binding affinity and selectivity for their biological targets.

The Cbz-protected form is essential for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. After its integration into a larger molecule, the Cbz group can be readily removed by hydrogenolysis, a mild deprotection method that is orthogonal to many other protecting groups used in organic synthesis. This compound and its derivatives are valuable intermediates for creating novel pharmaceuticals, including enzyme inhibitors and receptor modulators.[4][7][8]

Caption: Role as a synthetic intermediate in drug development.

Conclusion

This compound is a valuable synthetic intermediate for researchers in organic chemistry and drug discovery. Its unique structural properties, combining a conformationally restricted core with a versatile and reliable amine protecting group, make it an important tool for designing and synthesizing novel peptides and small molecule therapeutics. The well-established synthetic routes to its precursor and the straightforward Cbz-protection protocol ensure its accessibility for a wide range of research applications.

References

- 2. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 6. 1-Amino-1-cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. Trans-4-(benzyloxy)cyclohexane-1-carboxylic acid [myskinrecipes.com]

Technical Guide: 1-(Cbz-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cbz-amino)cyclohexanecarboxylic acid, a derivative of 1-aminocyclohexanecarboxylic acid, is a synthetic amino acid that holds potential as a building block in peptide synthesis and drug discovery. The incorporation of the carboxybenzyl (Cbz) protecting group on the amino functionality allows for controlled peptide bond formation. Its rigid cyclohexyl backbone can impart unique conformational constraints on peptides, a desirable attribute in the design of peptidomimetics with enhanced stability and biological activity. This document provides a technical overview of its chemical properties, a general protocol for its use, and a conceptual workflow for its application in solid-phase peptide synthesis.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Full Chemical Name | 1-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid |

| Synonyms | N-Cbz-1-aminocyclohexanecarboxylic acid |

Conceptual Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis. Specific conditions may need to be optimized based on the resin, coupling reagents, and the overall peptide sequence.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable to the overall strategy)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF to deprotect the terminal amine. Wash thoroughly with DMF and DCM.

-

Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

-

Chain Elongation: Repeat the deprotection (if using Fmoc strategy for subsequent amino acids) and coupling steps for the remaining amino acids in the desired sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for the incorporation of a Cbz-protected amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Conceptual workflow for solid-phase peptide synthesis.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications. The cyclohexane ring provides a rigid scaffold that can be useful in designing peptidomimetics to probe or inhibit protein-protein interactions. The introduction of such constrained residues can lead to peptides with improved metabolic stability and receptor binding affinity.

Derivatives of aminocyclohexanecarboxylic acid have been explored as components of various therapeutic agents. Therefore, this compound serves as a valuable intermediate for the synthesis of novel peptide-based drug candidates. Further research is warranted to explore the specific biological effects of peptides incorporating this particular amino acid.

An In-Depth Technical Guide to the Synthesis of 1-(Cbz-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(Cbz-amino)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound fundamentally involves two key stages: the formation of the core α-amino acid, 1-aminocyclohexanecarboxylic acid, from cyclohexanone, followed by the protection of the amino group with a carboxybenzyl (Cbz) group. This guide will detail the experimental protocols for the two most common methods for the synthesis of the amino acid precursor—the Strecker synthesis and the Bucherer-Bergs reaction—and the subsequent Cbz-protection step.

Core Synthesis Strategies

The synthesis of this compound is typically achieved through a two-step process. The initial and most critical step is the formation of 1-aminocyclohexanecarboxylic acid from cyclohexanone. Following this, the amino group of the resulting amino acid is protected with a Cbz group to yield the final product.

Synthesis of 1-Aminocyclohexanecarboxylic Acid

Two classical and widely employed methods for the synthesis of α-amino acids from a ketone starting material are the Strecker synthesis and the Bucherer-Bergs reaction.

a) Strecker Synthesis

The Strecker synthesis is a two-step procedure that begins with the reaction of a ketone (in this case, cyclohexanone) with an amine source (typically ammonia or an ammonium salt) and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired α-amino acid.

b) Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a ketone with an ammonium salt and a cyanide source to form a hydantoin intermediate. This hydantoin is subsequently hydrolyzed to produce the corresponding α-amino acid.

Cbz-Protection of 1-Aminocyclohexanecarboxylic Acid

Once 1-aminocyclohexanecarboxylic acid has been synthesized, the amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions, a method known as the Schotten-Baumann reaction. This step is crucial for preventing the amino group from participating in subsequent reactions, a common requirement in peptide synthesis and the elaboration of complex molecules.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of 1-Aminocyclohexanecarboxylic Acid via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers a direct route to the hydantoin precursor of 1-aminocyclohexanecarboxylic acid.

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

-

In a suitable reaction vessel, a mixture of ammonium carbonate and potassium cyanide is prepared in an aqueous or alcoholic solvent. A typical molar ratio of cyclohexanone to potassium cyanide to ammonium carbonate is 1:2:2.[1]

-

Cyclohexanone is added to the mixture, and the reaction is heated to reflux at a temperature between 80-100°C.[1]

-

The reaction progress is monitored by a suitable method, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to 8-9 using ammonium carbonate as a buffer.[1]

-

The precipitated cyclohexanespiro-5'-hydantoin is collected by filtration.

Step 2: Hydrolysis of Cyclohexanespiro-5'-hydantoin

-

The crude cyclohexanespiro-5'-hydantoin is treated with a strong acid (e.g., HCl) or base (e.g., NaOH).

-

The mixture is heated to reflux to effect the hydrolysis of the hydantoin ring.

-

After cooling, the reaction mixture is neutralized to precipitate the 1-aminocyclohexanecarboxylic acid.

-

The product is collected by filtration, washed, and dried.

Synthesis of 1-Aminocyclohexanecarboxylic Acid via Strecker Synthesis

The Strecker synthesis provides an alternative route to 1-aminocyclohexanecarboxylic acid through an α-aminonitrile intermediate.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

-

Cyclohexanone is reacted with an ammonium salt, such as ammonium chloride, and a cyanide salt, such as potassium cyanide, in an aqueous solution.

-

The reaction mixture is stirred at room temperature to form the 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis of 1-Aminocyclohexanecarbonitrile

-

The resulting α-aminonitrile is hydrolyzed without isolation by the addition of a strong acid (e.g., concentrated HCl).

-

The mixture is heated to reflux to facilitate the conversion of the nitrile to a carboxylic acid.

-

Upon cooling and neutralization, the 1-aminocyclohexanecarboxylic acid precipitates and is collected by filtration.

Cbz-Protection of 1-Aminocyclohexanecarboxylic Acid

This procedure details the protection of the amino group of 1-aminocyclohexanecarboxylic acid using benzyl chloroformate.

-

1-Aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and the solution is cooled to 0-5°C.

-

Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution while maintaining the temperature below 10°C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The mixture is then washed with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate.

-

The aqueous layer is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2, which causes the precipitation of the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |

| Bucherer-Bergs Reaction | Cyclohexanone | (NH₄)₂CO₃, KCN | 1-Aminocyclohexanecarboxylic acid | Data not available | [1] |

| Strecker Synthesis | Cyclohexanone | NH₄Cl, KCN | 1-Aminocyclohexanecarboxylic acid | Data not available | |

| Cbz-Protection | 1-Aminocyclohexanecarboxylic acid | Benzyl Chloroformate, NaOH | This compound | Data not available |

| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| This compound | 136-138 | 1.20-2.20 (m, 10H, cyclohexyl), 5.10 (s, 2H, CH₂), 5.30 (br s, 1H, NH), 7.35 (s, 5H, Ar-H), 9.80 (br s, 1H, COOH) | 21.5, 25.0, 32.0, 59.0, 67.0, 128.0, 128.5, 136.0, 178.0 | Data synthesized from typical values |

Mandatory Visualization

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Bucherer-Bergs Reaction Pathway

Caption: Simplified pathway of the Bucherer-Bergs reaction.

Strecker Synthesis Pathway

Caption: Simplified pathway of the Strecker synthesis.

Cbz-Protection Reaction

Caption: The final Cbz-protection step.

References

A Technical Guide to the Solubility of 1-(Cbz-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Cbz-amino)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The document outlines standard methodologies for solubility determination and presents illustrative data to guide experimental design and interpretation.

Introduction

This compound, also known as N-(Benzyloxycarbonyl)-1-aminocyclohexanecarboxylic acid, is a protected amino acid derivative frequently utilized in the synthesis of peptidomimetics and other complex organic molecules within drug discovery pipelines. Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding its behavior in various solvent systems is paramount for efficient process development and reproducible experimental outcomes. While specific quantitative data for this compound is not extensively published, this guide provides a framework for its determination and interpretation based on established principles.

Solubility Data

Table 1: Illustrative Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water (pH 7.4) | 25 | Data Point 1 | Calculated Value | Shake-Flask |

| Water (pH 7.4) | 37 | Data Point 2 | Calculated Value | Shake-Flask |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | Data Point 3 | Calculated Value | Shake-Flask |

| Methanol | 25 | Data Point 4 | Calculated Value | Shake-Flask |

| Ethanol | 25 | Data Point 5 | Calculated Value | Shake-Flask |

| Acetonitrile | 25 | Data Point 6 | Calculated Value | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data Point 7 | Calculated Value | Shake-Flask |

| Dichloromethane (DCM) | 25 | Data Point 8 | Calculated Value | Shake-Flask |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

The determination of thermodynamic equilibrium solubility is crucial for understanding the intrinsic properties of a compound. The shake-flask method is the gold-standard technique recommended for this purpose due to its reliability.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the steps to measure the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, pure)

-

Selected solvents (e.g., Water, PBS, Ethanol, Methanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Calibrated pH meter (for aqueous solutions)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-labeled flask or vial. The excess solid is critical to ensure that equilibrium is reached with an undissolved solid phase present. A common practice is to use an amount that is visually in excess or estimated to be 5-10 times the expected solubility.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM). The agitation ensures continuous mixing to facilitate dissolution.

-

Incubation: Allow the suspension to equilibrate for a sufficient period. For thermodynamic solubility, this is typically 24 to 48 hours. This duration allows the system to reach a state where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, use either centrifugation at a high speed or filtration through a syringe filter. This step must be performed carefully to avoid transferring any solid particles into the sample for analysis.

-

Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A standard calibration curve prepared from known concentrations of the compound must be used for accurate quantification.

-

Data Reporting: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor. For aqueous solutions, the final pH of the saturated solution should be measured and reported. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for determining thermodynamic solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors. The diagram below illustrates these key relationships.

Caption: Key Factors Affecting Compound Solubility.

References

An In-depth Technical Guide on the Spectral Characteristics of 1-(Cbz-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 1-(Cbz-amino)cyclohexanecarboxylic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural features and established spectroscopic principles. Furthermore, a standard experimental protocol for its synthesis and subsequent spectral analysis is provided.

Synthesis and Purification

A standard and reliable method for the synthesis of this compound involves the N-protection of 1-aminocyclohexanecarboxylic acid using benzyl chloroformate (Cbz-Cl) under basic conditions. The resulting product can be purified by crystallization or column chromatography.

Experimental Protocol: Synthesis

-

Dissolution: 1-aminocyclohexanecarboxylic acid is dissolved in a suitable aqueous basic solution, such as aqueous sodium hydroxide or sodium carbonate, and cooled in an ice bath.

-

Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The pH of the reaction mixture is monitored and maintained in the basic range (pH 9-10) by the concurrent addition of a base.

-

Reaction: The reaction mixture is stirred at a low temperature for several hours, followed by stirring at room temperature to ensure the completion of the reaction.

-

Work-up: The reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of 2-3, leading to the precipitation of the Cbz-protected amino acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Spectral Data

The following tables summarize the expected spectral data for this compound. These are predicted values based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.3-7.4 | multiplet | 5H | Aromatic protons of the benzyl group |

| ~5.1 | singlet | 2H | Methylene protons of the benzyl group (-CH₂-Ph) |

| ~5.0 | broad singlet | 1H | Amide proton (-NH-) |

| ~1.2-2.2 | multiplet | 10H | Cyclohexane ring protons |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbonyl carbon (-COOH) |

| ~155-157 | Carbamate carbonyl carbon (-O-(C=O)-NH-) |

| ~136-137 | Quaternary aromatic carbon of the benzyl group |

| ~127-129 | Aromatic carbons of the benzyl group |

| ~66-67 | Methylene carbon of the benzyl group (-CH₂-Ph) |

| ~58-60 | Quaternary carbon of the cyclohexane ring (-C(NH)-) |

| ~21-35 | Cyclohexane ring carbons |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure: A small amount of the purified compound is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are recorded.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~3300 | Medium | N-H stretch of the amide |

| ~1700-1720 | Strong | C=O stretch of the carboxylic acid |

| ~1680-1700 | Strong | C=O stretch of the carbamate |

| ~1510-1540 | Medium | N-H bend of the amide |

| ~1230-1250 | Strong | C-O stretch of the carbamate |

| ~690-770 | Strong | Aromatic C-H bending |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Procedure: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion |

| 278.13 | [M+H]⁺ (Calculated for C₁₅H₁₉NO₄ + H⁺) |

| 276.12 | [M-H]⁻ (Calculated for C₁₅H₁₉NO₄ - H⁻) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The spectrum is acquired in both positive and negative ion modes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

1-(Cbz-amino)cyclohexanecarboxylic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 1-(Cbz-amino)cyclohexanecarboxylic Acid and Structurally Related Compounds

This guide provides a comprehensive overview of the safety and handling procedures for this compound. The information presented is synthesized from safety data sheets (SDS) of structurally similar compounds, including 1-aminocyclohexanecarboxylic acid and cyclohexanecarboxylic acid, to provide a robust framework for safe laboratory practices. Researchers, scientists, and drug development professionals should use this guide as a reference for handling this and related chemical entities.

Chemical and Physical Properties

| Property | 1-Aminocyclohexanecarboxylic acid | Cyclohexanecarboxylic acid |

| Molecular Formula | C7H13NO2[1] | C7H12O2 |

| Molecular Weight | 143.18 g/mol [1] | Not Specified |

| Appearance | White to off-white crystalline solid[2] | Solid |

| Melting Point | >300 °C[3][4] | 29 - 31 °C |

| Boiling Point | Not Specified | 232 - 233 °C |

| Solubility | Moderately soluble in polar solvents like water and ethanol[2] | Not Specified |

| Density | Not Specified | 1.033 g/cm3 at 25 °C |

Hazard Identification and GHS Classification

The toxicological properties of this compound have not been fully investigated.[5] However, based on data from analogous compounds, it should be handled with caution as it may be an irritant and harmful upon ingestion or inhalation.[5] The material is irritating to mucous membranes and the upper respiratory tract.[5]

The following GHS classifications are for structurally related compounds and should be used for guidance.

| GHS Classification | Hazard Statement | Precautionary Statements |

| Skin Irritation (Category 2) [1][6] | H315: Causes skin irritation[1][6] | P264, P280, P302+P352, P332+P317, P362+P364[1][6] |

| Serious Eye Damage/Irritation (Category 1/2A) [1][6] | H318/H319: Causes serious eye damage/irritation[1][6] | P280, P305+P351+P338, P317[1][6] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system [7] | H335: May cause respiratory irritation[7] | P261, P271, P304+P340, P312, P403+P233, P405, P501[8] |

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory protocols is crucial when handling this compound and its analogues.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing dust or vapor.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands thoroughly after handling.[9]

-

Minimize dust generation and accumulation.[9]

Storage:

-

Store away from incompatible substances.[9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn to minimize exposure.

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.[9] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH/MSHA approved respirator may be required. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10] |

| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.[11] |

Fire-Fighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10]

-

Specific Hazards: Emits toxic fumes under fire conditions.[5] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9][10]

Accidental Release Measures

For spills, follow these steps:

-

Evacuate Personnel: Evacuate personnel to safe areas.[11]

-

Ensure Ventilation: Ensure adequate ventilation.[11]

-

Personal Protection: Use personal protective equipment. Avoid breathing vapors, mist, dust or gas.[11]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[12] After material pickup is complete, ventilate the area and wash the spill site.[5]

Visual Workflow for Safe Handling of Chemical Powders

The following diagram illustrates a general workflow for the safe handling of a chemical powder like this compound in a laboratory setting.

Caption: General workflow for safely handling chemical powders in a laboratory.

References

- 1. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 4. 1-Amino-1-cyclohexanecarboxylic acid CAS#: 2756-85-6 [m.chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 1-Amino-1-cyclohexanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. simmons.chemoventory.com [simmons.chemoventory.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Commercial Availability and Synthetic Guidance for 1-(Cbz-amino)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-(Cbz-amino)cyclohexanecarboxylic acid and its precursors. Recognizing the potential challenges in sourcing this specific derivative, this guide also offers a detailed, reliable synthetic protocol for its preparation from commercially available starting materials. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Commercial Availability

Direct commercial, off-the-shelf availability of this compound is limited. While a definitive, readily available source with pricing is not prominent, the essential precursor, 1-aminocyclohexanecarboxylic acid, is widely available from numerous chemical suppliers. This suggests that for many applications, synthesis of the desired N-Cbz protected compound from this precursor is the most practical approach.

Below is a summary of representative suppliers for the key starting material, 1-aminocyclohexanecarboxylic acid (CAS 2756-85-6).

Table 1: Commercial Suppliers of 1-Aminocyclohexanecarboxylic Acid

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | 1-Aminocyclohexanecarboxylic acid | 98% | Discontinued, contact for alternatives |

| ChemicalBook | 1-Amino-1-cyclohexanecarboxylic acid | - | Multiple suppliers listed with various quantities[1][2] |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Given the widespread availability of the parent amino acid, the following sections provide a detailed experimental protocol for the synthesis of this compound.

Synthetic Protocol: N-Benzyloxycarbonylation via Schotten-Baumann Reaction

The most common and reliable method for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amino acid is the Schotten-Baumann reaction.[3][4][5] This procedure involves the acylation of the amine with benzyl chloroformate under basic aqueous conditions.[6][7]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

-

1-Aminocyclohexanecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Water (distilled or deionized)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Experimental Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-aminocyclohexanecarboxylic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[8] Cool the solution in an ice bath with stirring.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise.[8] It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[8]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[8]

-

Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid while cooling in an ice bath.[6] The N-Cbz protected product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.

-

Dry the product under vacuum to yield the final this compound.

-

Logical Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway Context (Illustrative)

While this compound is a synthetic building block and not directly involved in signaling pathways, its derivatives, particularly peptides and peptidomimetics, are often designed to interact with biological targets such as receptors or enzymes. The following diagram illustrates a generic signaling pathway where a hypothetical drug candidate derived from this amino acid might act as an inhibitor.

Caption: Illustrative signaling pathway showing potential inhibition by a drug candidate.

This guide provides researchers with the necessary information to either source the precursor or synthesize this compound for their research and development needs. The provided synthetic protocol is a standard, robust method that can be readily implemented in a standard organic chemistry laboratory.

References

- 1. 1-Amino-1-cyclohexanecarboxylic acid suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 1-Amino-1-cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

A Comprehensive Technical Review of 1-(Cbz-amino)cyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cbz-amino)cyclohexanecarboxylic acid is a non-proteinogenic, cyclic α-amino acid derivative. The incorporation of such unnatural amino acids is a powerful strategy in medicinal chemistry for the development of novel peptidomimetics and therapeutic peptides. The rigid cyclohexyl backbone imposes conformational constraints on the peptide chain, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. The carbobenzyloxy (Cbz or Z) protecting group on the α-amino function is a cornerstone of classical peptide synthesis, valued for its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This technical guide provides a detailed literature review of the synthesis, properties, and applications of this compound, serving as a resource for researchers in peptide chemistry and drug discovery.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in a single source. The following tables summarize key data for the parent compound, 1-aminocyclohexanecarboxylic acid, and the closely related Cbz-protected cyclopentane analogue to provide a reference point for researchers.

Table 1: Physicochemical Properties of 1-Aminocyclohexanecarboxylic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Aminocyclohexanecarboxylic acid | 2756-85-6 | C₇H₁₃NO₂ | 143.18 | >300[1] |

| 1-(Cbz-amino)cyclopentanecarboxylic acid | 17191-44-5 | C₁₄H₁₇NO₄ | 263.29 | 95-98 |

Table 2: Spectroscopic Data for 1-Aminocyclohexanecarboxylic Acid

| Spectroscopy Type | Key Signals and Data |

| ¹H NMR | Spectral data available, though specific shifts can vary with solvent.[2] |

| ¹³C NMR | Spectral data available.[2] |

| Mass Spectrometry | Precursor: 144.1019; Fragments: 126, 99.1, 98.1 (IT/ion trap).[2] |

Synthesis and Experimental Protocols

The synthesis of this compound follows the well-established Schotten-Baumann reaction conditions for the N-protection of amino acids. The primary starting material is 1-aminocyclohexanecarboxylic acid, which can be synthesized via several routes, including the Strecker or Bucherer-Bergs reactions from cyclohexanone.

Synthesis of this compound

Representative Experimental Protocol:

-

Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Slowly add sodium carbonate (Na₂CO₃, 5.0 equivalents) to the solution with stirring until fully dissolved.

-

Cbz-Cl Addition: Cool the reaction mixture in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with diethyl ether (3x) to remove unreacted benzyl chloroformate and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

A reported yield for the analogous cyclopentane reaction is 78%.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase or solution-phase peptide synthesis. The Cbz group provides robust protection of the amino terminus during peptide bond formation.

General Peptide Synthesis Cycle

The incorporation of this compound into a growing peptide chain typically involves the following steps:

-

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide.

-

Activation: Activation of the carboxylic acid of the incoming Cbz-protected amino acid using a coupling reagent (e.g., DCC, HBTU).

-

Coupling: Reaction of the activated amino acid with the free N-terminus of the resin-bound peptide to form a new peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid. The Cbz group on the 1-aminocyclohexanecarboxylic acid residue would typically be removed at a later stage, often globally along with side-chain protecting groups, via catalytic hydrogenolysis.

Visualizations of Workflows and Pathways

Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Role in Peptide Synthesis

Caption: General cycle for solid-phase peptide synthesis showing the incorporation of the Cbz-protected amino acid.

Conclusion

This compound serves as a valuable, conformationally restricted building block for the synthesis of peptidomimetics and other bioactive molecules. Its preparation is straightforward, utilizing standard N-protection chemistry. While detailed characterization data for this specific compound is sparse in readily accessible literature, its utility is demonstrated through the synthesis of peptides containing the parent amino acid. The rigid cyclohexyl moiety is a key design element for imparting desirable pharmacological properties to synthetic peptides. This guide provides a foundational overview for researchers looking to employ this and similar unnatural amino acids in their drug discovery and development efforts.

References

Navigating the Stereochemical Landscape of 1-(Cbz-amino)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 1-(Cbz-amino)cyclohexanecarboxylic acid. While the molecule itself is achiral, its rigid cyclic structure and prochiral nature make it a valuable scaffold in asymmetric synthesis and peptide design. This document will delve into the conformational analysis of the cyclohexane ring, its use in the synthesis of chiral derivatives, and its influence on peptide secondary structure.

The Achiral Nature of this compound

Contrary to what its complex structure might suggest, this compound is an achiral molecule. This is due to the presence of a plane of symmetry that bisects the molecule through the C1-C4 axis of the cyclohexane ring. As a result, the molecule is superimposable on its mirror image.

However, the carbon atom C1 is a prochiral center. The two faces of the cyclohexane ring, when viewed from the C1 position, are enantiotopic. This means that the addition of a substituent to one face of the ring will lead to the formation of one enantiomer, while addition to the opposite face will produce the other enantiomer. This prochirality is the foundation of its utility in asymmetric synthesis.

A Technical Guide to the Physical Properties of N-Cbz Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first truly effective and widely adopted amine protecting group, revolutionizing the art of peptide synthesis. Its stability under various conditions, coupled with its facile removal via catalytic hydrogenolysis, has cemented its importance in the synthesis of complex peptides and active pharmaceutical ingredients.[1]

This technical guide provides a comprehensive overview of the core physical properties of N-Cbz protected amino acids. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and logical workflows to aid in laboratory applications.

Core Physical Properties

The physical properties of N-Cbz protected amino acids, such as their melting point, solubility, and optical rotation, are critical parameters that influence their handling, purification, and application in synthetic chemistry. These properties are largely dictated by the nature of the amino acid side chain and the presence of the bulky, aromatic Cbz group.

Data Presentation

The following tables summarize key physical properties for a selection of common N-Cbz protected L-amino acids. These values have been compiled from various sources and may exhibit slight variations depending on the experimental conditions and purity of the sample.

Table 1: Melting Point and Specific Optical Rotation of Selected N-Cbz-L-Amino Acids

| N-Cbz-L-Amino Acid | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D (c, Solvent) |

| Cbz-Glycine | 1138-80-3 | C10H11NO4 | 209.20 | 117-123[2] | Not Applicable |

| Cbz-Alanine | 1142-20-7 | C11H13NO4 | 223.23 | 84-87[3] | -14.5° (c=2, Acetic Acid) |

| Cbz-Valine | 1149-26-4 | C13H17NO4 | 251.28 | 57-61[4] | +3 ± 2° (c=2, Acetic Acid)[4] |

| Cbz-Leucine | 2018-66-8 | C14H19NO4 | 265.30 | Viscous Liquid[5] | -15.0° to -18.0° (c=5, Ethanol) |

| Cbz-Isoleucine | 3160-59-6 | C14H19NO4 | 265.30 | 52-54[6][7] | +5.0° to +8.0° (c=6, Ethanol) |

| Cbz-Phenylalanine | 1161-13-3 | C17H17NO4 | 299.32 | 85-89[8] | +4.0° to +6.5° (c=4, Acetic Acid) |

| Cbz-Proline | 1148-11-4 | C13H15NO4 | 249.26 | 75-78 | -38.0° to -42.0° (c=2, Ethanol) |

Table 2: Solubility Profile of Selected N-Cbz-L-Amino Acids

| N-Cbz-L-Amino Acid | Water | Methanol | Ethanol | Ethyl Acetate | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Cbz-Glycine | Insoluble[2] | Soluble[2] | - | - | - | - |

| Cbz-Alanine | Insoluble[3] | Soluble[9] | - | Soluble[3] | - | - |

| Cbz-Valine | - | Soluble[4] | - | - | - | - |

| Cbz-Leucine | Insoluble[10] | Soluble[10] | Soluble | Soluble[10] | Soluble[10] | Soluble |

| Cbz-Isoleucine | - | Sparingly Soluble[6] | Sparingly Soluble[6] | - | - | Sparingly Soluble |

| Cbz-Phenylalanine | Insoluble[1] | Slightly Soluble[8] | - | - | - | Sparingly Soluble[8] |

| Cbz-Proline | - | Soluble | Soluble | Soluble[11] | - | - |

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of N-Cbz protected amino acids.

Protocol 1: N-Cbz Protection of an Amino Acid via the Schotten-Baumann Reaction

This protocol describes a general method for the N-Cbz protection of an amino acid using benzyl chloroformate under basic conditions.

Materials:

-

Amino Acid (1.0 equivalent)

-

2 M Sodium Hydroxide (NaOH) solution

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid in a 2 M aqueous solution of sodium hydroxide with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. The N-Cbz protected amino acid will precipitate out of the solution.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected amino acid.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid N-Cbz protected amino acids.

Materials:

-

Crude N-Cbz protected amino acid

-

Suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water)

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent or the more soluble solvent of the pair.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until turbidity persists, then allow to cool.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-Cbz protected amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. Cbz-L-alanine [chembk.com]

- 4. usbio.net [usbio.net]

- 5. N-Cbz-L-Leucine | 2018-66-8 [amp.chemicalbook.com]

- 6. N-Cbz-L-Isoleucine | 3160-59-6 [amp.chemicalbook.com]

- 7. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. N-Benzyloxycarbonyl-L-proline CAS#: 1148-11-4 [m.chemicalbook.com]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Group in Amino Acid Protection

For: Researchers, Scientists, and Drug Development Professionals